Potassium (2-aminocarbonylphenyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(2-carbamoylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAQXOAAOPKOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1C(=O)N)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660125 | |

| Record name | Potassium (2-carbamoylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-70-0 | |

| Record name | Borate(1-), [6-(aminocarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (2-carbamoylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Ascendance of Organotrifluoroborates in Modern Synthesis

An In-Depth Technical Guide to the Physicochemical Properties of Potassium (2-Aminocarbonylphenyl)trifluoroborate

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the pursuit of stable, versatile, and efficient reagents is relentless. For decades, boronic acids have been celebrated workhorses, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent limitations—such as a propensity for dehydration to form cyclic boroxine anhydrides and susceptibility to protodeboronation—present significant challenges in stoichiometry control and multi-step synthetic campaigns.

This guide focuses on a superior alternative: This compound . This compound belongs to the class of organotrifluoroborates, which are increasingly recognized for their exceptional stability to air and moisture, ease of handling, and broad functional group tolerance.[1][2][3][4][5][6] As crystalline, free-flowing solids, they circumvent many of the issues associated with their boronic acid counterparts, offering a more robust and reliable platform for complex molecule construction.[3][4] This document provides a comprehensive exploration of the core physicochemical properties of this compound, offering field-proven insights into its characterization and application.

Molecular Identity and Structural Framework

At its core, the utility of any chemical reagent begins with a precise understanding of its structure and fundamental properties. This compound is an organoboron salt that serves as a stable precursor for the corresponding boronic acid in synthetic applications.

-

Chemical Name: this compound

-

Synonyms: Potassium (2-carbamoylphenyl)trifluoroborate[7]

The structure features a tetracoordinate boron atom, which imparts significantly greater stability compared to the trigonal boron in boronic acids.[4] The presence of the ortho-aminocarbonyl group makes this reagent a particularly valuable building block for introducing functionalized aromatic moieties in drug discovery programs.

Caption: General workflow for the synthesis of this compound.

Core Physicochemical Properties

The practical utility of a reagent is defined by its physical properties. The data below has been consolidated from supplier information and analogous compounds in peer-reviewed literature.

| Property | Value / Description | Significance in Application |

| Appearance | White to off-white crystalline solid. [3][4] | Easy to handle, weigh, and dispense accurately, unlike often waxy or amorphous boronic acids. |

| Molecular Weight | 227.03 g/mol [7][8] | Essential for accurate stoichiometric calculations in reaction planning. |

| Melting Point | >300 °C [8] | Indicates high thermal stability, suitable for reactions that may require elevated temperatures. |

| Stability | Highly stable to air and moisture; thermally robust. [1][4][9] | Can be stored on the benchtop for extended periods without degradation. [9]This stability allows it to be carried through multi-step syntheses where less stable boron species would fail. [2][3] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like methanol (for synthesis), DMSO, and acetone (for NMR). Recrystallized from acetonitrile. [4][10] | Dictates appropriate solvent systems for reactions and analytical characterization. |

| pKa / Acidity | Not applicable. The tetracoordinate boron is not Lewis acidic. [4] | This is a critical distinction from boronic acids, whose Lewis acidity can lead to unwanted side reactions or complexation with Lewis basic functional groups in a substrate. |

| Lipophilicity (LogP) | No experimental value is readily available. | Lipophilicity is a crucial parameter in drug design, influencing ADMET properties. [11]It can be determined experimentally via methods like RP-TLC or estimated computationally. [11]The presence of the polar aminocarbonyl group suggests moderate lipophilicity. |

Spectroscopic and Structural Characterization

Rigorous characterization is the bedrock of chemical research. The following protocols are standard for confirming the identity and purity of organotrifluoroborate salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organotrifluoroborates in solution. A multi-nuclear approach is essential for unambiguous characterization. [12][13]

-

¹H and ¹³C NMR: Provide information on the organic (phenyl and aminocarbonyl) framework. In ¹³C NMR, the carbon atom directly bonded to the boron is often unobserved or appears as a very broad signal due to quadrupolar relaxation induced by the adjacent boron atom. [14]* ¹⁹F NMR: This is a highly sensitive and diagnostic technique for this class of compounds. A single, often broad, signal is expected for the three equivalent fluorine atoms. The typical chemical shift range for aryltrifluoroborates is between -129 and -141 ppm. [12]* ¹¹B NMR: Directly probes the boron center. A broad signal is characteristic, confirming the presence of the boron atom in the structure. [10] Self-Validating Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H Spectrum Acquisition: Acquire a standard proton spectrum. The aromatic protons should appear in the typical downfield region (7-8 ppm), and the -NH₂ protons will likely be a broad singlet.

-

¹⁹F Spectrum Acquisition: Using a broadband probe, acquire a ¹⁹F spectrum. Reference it to an external standard like CFCl₃ (0.0 ppm). A single resonance near -145 ppm would be consistent with reported values for similar structures. [10]4. ¹¹B Spectrum Acquisition: Acquire a ¹¹B spectrum. A broad peak around 4-5 ppm is expected. [10]5. ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Identify the carbonyl carbon (~160-170 ppm) and the aromatic carbons. Note the potential absence of the C-B signal.

-

Data Integration: Correlate the integrals and chemical shifts across all spectra to confirm that the observed signals are consistent with the proposed structure of this compound.

Single-Crystal X-ray Diffraction

While NMR confirms the structure in solution, X-ray crystallography provides definitive, unambiguous proof of the molecular structure and packing in the solid state. This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence physical properties like melting point and solubility.

Caption: Standard experimental workflow for single-crystal X-ray diffraction analysis.

Protocol for X-ray Structure Determination

-

Crystallization: Grow single crystals suitable for diffraction, typically 0.1-0.5 mm in size. [15]This is often the most challenging step and may require screening various solvent systems (e.g., acetonitrile/ether, methanol/water).

-

Mounting and Data Collection: Mount a suitable crystal on a goniometer head and cool it in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations. [15]Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα). [15]3. Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods.

-

Refinement: Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit, resulting in a final, accurate 3D model of the molecule.

Reactivity and Application in Drug Discovery

The primary value of this compound lies in its role as a superior coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. [1][2][16]

The Suzuki-Miyaura Cross-Coupling Advantage

Organotrifluoroborates are robust, air- and moisture-stable precursors that hydrolyze in situ under the basic reaction conditions to generate the reactive boronic acid species needed for the catalytic cycle. [6]This "on-demand" generation avoids the stability and stoichiometry issues of using boronic acids directly.

Key Advantages:

-

Stoichiometric Precision: Unlike boronic acids, which exist in equilibrium with their trimeric boroxine forms, organotrifluoroborates are strictly monomeric, allowing for more precise control over reaction stoichiometry. [4][5]* Enhanced Stability: Their stability allows for the presence of a wide array of functional groups elsewhere in the molecule, expanding the scope of accessible targets. [2][17]* Mild Reaction Conditions: Cross-coupling reactions with organotrifluoroborates typically proceed under mild conditions with high yields. [1]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling using an organotrifluoroborate.

Utility in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. [18]While the fluorine atoms in this reagent are attached to boron, not carbon, the reagent's overall stability imparted by the BF₃ group makes it an invaluable tool.

The (2-aminocarbonylphenyl) moiety is a common structural motif in pharmacologically active compounds. This reagent provides a direct and robust method for installing this functionality onto diverse molecular scaffolds, accelerating the synthesis of new chemical entities for screening and lead optimization in drug discovery programs. [19]

Conclusion

This compound stands out as a highly stable, versatile, and user-friendly reagent. Its robust nature overcomes the primary limitations of the corresponding boronic acid, offering enhanced reliability in synthetic applications. For researchers in organic synthesis and drug development, this compound represents a powerful tool for constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling. Its predictable reactivity, ease of handling, and straightforward characterization make it an indispensable component of the modern chemist's toolbox.

References

-

Molinaro, C., et al. (2013). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. [Link]

-

Longdom Publishing. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing. [Link]

-

Vedejs, E., et al. (2009). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC - NIH. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC - NIH. [Link]

-

Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]

-

da Silva, F. M., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 896-900. [Link]

-

Molander, G. A., et al. (2007). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 72(10), 3601–3611. [Link]

-

da Silva, F. M., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Jang, W. J., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. PMC - NIH. [Link]

-

Baranczak, A., et al. (2014). Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks. PMC - NIH. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Bode, J. W., et al. (2018). Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). PMC - NIH. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. Wikipedia. [Link]

-

Bode, J. W., et al. (2018). Preparation of Potassium Acyltrifluoroborates (KATs) from Carboxylic Acids by Copper‐Catalyzed Borylation of Mixed Anhydrides. OSTI.GOV. [Link]

-

Ting, R., & Perrin, D. M. (2018). Organotrifluoroborates as Prosthetic Groups for Single-Step F18-Labeling of Complex Molecules. PubMed. [Link]

-

Liu, Y., et al. (2023). Alkynone β-trifluoroborates: A new class of amine-specific biocompatible click reagents. Science Advances, 9(17). [Link]

-

Bazzicalupi, C., et al. (2022). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]

-

Muthukaman, N., et al. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-d[2][16]ioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. PubMed. [Link]

-

Flieger, J., et al. (2022). Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. PubMed Central. [Link]

-

ResearchGate. (n.d.). X-ray structure of... ResearchGate. [Link]

-

Block Pharm. (n.d.). Unlocking Potential: L-2,4,5-Trifluorophenylalanine in Drug Discovery. Block Pharm. [Link]

-

ResearchGate. (2025). Organotrifluoroborates: Expanding Organoboron Chemistry. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. MDPI. [Link]

-

ResearchGate. (2025). X-Ray Crystal Structures of a 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl)-2-(α-pyridyl)ethene Dehydration Compound Obtained from the Condensation Reaction of 2Methylpyridine and p-Fluorobenzaldehyde. ResearchGate. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 7. This compound | C7H6BF3KNO | CID 44717231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alkynone β-trifluoroborates: A new class of amine-specific biocompatible click reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Potassium-(2-carbamoylphenyl)trifluoroborate

A Technical Guide to Potassium (2-carbamoylphenyl)trifluoroborate: Synthesis, Applications, and Mechanistic Insights for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium organotrifluoroborates have emerged as exceptionally versatile and robust reagents in modern organic synthesis, offering significant advantages over traditional boronic acids and esters.[1][2][3] This guide provides an in-depth technical overview of Potassium (2-carbamoylphenyl)trifluoroborate, a key building block in medicinal chemistry and materials science. We will explore its synthesis, physicochemical properties, and its critical role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By elucidating the causality behind experimental protocols and mechanistic pathways, this document serves as a comprehensive resource for researchers aiming to leverage the unique stability and reactivity of this compound in complex molecular construction.

Nomenclature, Structure, and Physicochemical Properties

IUPAC Name and Synonyms

The correct IUPAC name for the compound is potassium (2-carbamoylphenyl)trifluoroboranuide .[4] It is widely known by several synonyms in commercial and academic literature:

-

Potassium (2-carbamoylphenyl)trifluoroborate[4]

-

(2-Carbamoylphenyl)boronic acid, trifluoro-, potassium salt

The Chemical Abstracts Service (CAS) registry number for this compound is 850623-70-0 .[4][5][6]

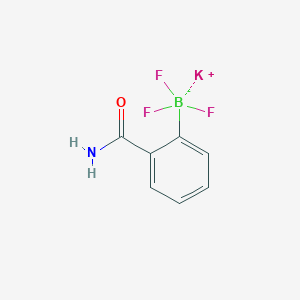

Chemical Structure

The structure consists of a central tetracoordinate boron atom bonded to a 2-carbamoylphenyl group and three fluorine atoms, forming a stable trifluoroborate anion. This anion is paired with a potassium cation. The tetracoordinate nature of the boron atom is key to the compound's enhanced stability compared to its tricoordinate boronic acid analog.[2][7][8]

Caption: Structure of Potassium (2-carbamoylphenyl)trifluoroborate.

Physicochemical Properties

Organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to air and moisture, which simplifies their handling and storage compared to boronic acids.[1]

| Property | Value |

| Molecular Formula | C₇H₆BF₃KNO[4][5][6] |

| Molecular Weight | 227.03 g/mol [5][6] |

| Appearance | White to off-white solid/powder |

| Stability | Air and moisture stable[1][9][10] |

| Solubility | Poorly soluble in many organic solvents, but soluble in methanol, acetonitrile, or water.[11] |

Synthesis Protocol and Rationale

Potassium (2-carbamoylphenyl)trifluoroborate is most commonly synthesized from its corresponding boronic acid, 2-carbamoylphenylboronic acid. The conversion is a straightforward and high-yielding reaction.

Experimental Protocol

-

Dissolution: Dissolve 2-carbamoylphenylboronic acid (1.0 eq) in a suitable solvent, typically methanol (MeOH).

-

Reagent Addition: To the stirred solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq). The use of KHF₂ is critical as it serves as the fluoride source for the borate formation.[12]

-

Precipitation: Stir the mixture at room temperature. The desired potassium trifluoroborate salt is sparingly soluble in methanol and will precipitate out of the solution upon formation. The reaction typically proceeds for 2-4 hours.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the solid sequentially with cold methanol and then diethyl ether to remove any unreacted starting material and soluble impurities.

-

Drying: Dry the resulting white solid under high vacuum to yield the pure potassium (2-carbamoylphenyl)trifluoroborate.

Causality and Experimental Insights

-

Why KHF₂? Potassium hydrogen fluoride is an inexpensive and easy-to-handle source of fluoride. It reacts with the boronic acid (RB(OH)₂) to displace the hydroxyl groups and form the thermodynamically stable tetracoordinate [RBF₃]⁻K⁺ salt.[7][12]

-

Why Methanol? Methanol is a good solvent for the starting boronic acid but a poor solvent for the product salt. This differential solubility drives the reaction forward via Le Châtelier's principle, as the product precipitates, leading to high conversion and a simplified purification process that often requires no chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Model Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of Potassium (2-carbamoylphenyl)trifluoroborate with an aryl bromide.

-

Vessel Preparation: To a reaction vessel, add Potassium (2-carbamoylphenyl)trifluoroborate (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand like SPhos or RuPhos (4-10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

-

Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Toluene/H₂O 4:1 or THF/H₂O 9:1). [1][9]4. Reaction: Heat the mixture with vigorous stirring to 85-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired biaryl compound.

Handling, Storage, and Safety

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is stable at room temperature and does not require special storage conditions. [1]* Safety: May cause skin and eye irritation. Harmful if swallowed or inhaled. Refer to the Safety Data Sheet (SDS) for complete hazard information.

Conclusion

Potassium (2-carbamoylphenyl)trifluoroborate stands out as a highly valuable and practical reagent for drug development and organic synthesis. Its exceptional stability, ease of handling, and reliable reactivity in Suzuki-Miyaura cross-coupling reactions make it a superior alternative to traditional boronic acids. [1][3][10]The mechanistic understanding of its "slow release" of the active boronic acid species provides a basis for optimizing reaction conditions to minimize byproducts and maximize yields. [13][14]By incorporating this building block, researchers can streamline synthetic routes to complex molecular targets, accelerating discovery and development programs.

References

-

Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to en. Royal Society of Chemistry. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. [Link]

-

Organotrifluoroborate. Wikipedia. [Link]

-

Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

-

PREPARATION OF TETRABUTYLAMMONIUM TRIFLUOROBORATES. Organic Syntheses. [Link]

-

Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]

-

Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. ResearchGate. [Link]

-

Synthesis of an Acyltrifluoroborate and its Fusion with Azides to Form Amides. National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 4. This compound | C7H6BF3KNO | CID 44717231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. 850623-70-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of an Acyltrifluoroborate and its Fusion with Azides to Form Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Potassium (2-aminocarbonylphenyl)trifluoroborate: Synthesis, Applications, and Handling

Introduction: A Versatile and Stable Reagent for Modern Synthesis

In the landscape of contemporary organic chemistry, particularly within the realms of pharmaceutical and materials science research, the demand for robust, versatile, and easily handled reagents is paramount. Potassium (2-aminocarbonylphenyl)trifluoroborate, identified by its CAS number 850623-70-0, has emerged as a significant building block that addresses many of the challenges associated with traditional organoboron compounds.[1] As a crystalline, air- and moisture-stable solid, it offers a distinct advantage over its boronic acid counterpart, which can be prone to dehydration and protodeboronation. This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its application in one of the most powerful C-C bond-forming reactions, the Suzuki-Miyaura cross-coupling. The insights and protocols herein are curated for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique attributes in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below, based on computed data from reputable chemical databases.[1]

| Property | Value | Source |

| CAS Number | 850623-70-0 | PubChem[1] |

| Molecular Formula | C₇H₆BF₃KNO | PubChem[1] |

| Molecular Weight | 227.04 g/mol | PubChem[1] |

| IUPAC Name | potassium (2-carbamoylphenyl)trifluoroboranuide | PubChem[1] |

| Melting Point | >300°C | ChemicalBook[2] |

| Physical State | Solid | N/A |

| Synonyms | Potassium (2-carbamoylphenyl)trifluoroborate | PubChem[1] |

Synthesis of this compound

The synthesis of potassium aryltrifluoroborates is typically a straightforward and high-yielding process from the corresponding arylboronic acid. This method, detailed in esteemed sources such as Organic Syntheses, provides a reliable and scalable route to these stable reagents.[3] The underlying principle of this transformation is the reaction of an organoboronic acid with potassium hydrogen fluoride (KHF₂), which converts the boronic acid moiety into the more stable trifluoroborate salt.

Experimental Protocol: A General and Reliable Method

The following protocol is a well-established method for the synthesis of potassium aryltrifluoroborates and is directly applicable for the preparation of this compound from (2-aminocarbonylphenyl)boronic acid.[3]

Materials:

-

(2-aminocarbonylphenyl)boronic acid

-

Methanol (MeOH)

-

Potassium hydrogen fluoride (KHF₂)

-

Water (deionized)

-

Acetonitrile

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

Step-by-Step Procedure:

-

Dissolution of the Boronic Acid: In a round-bottomed flask, dissolve (2-aminocarbonylphenyl)boronic acid (1.0 equiv) in methanol.

-

Preparation of KHF₂ Solution: In a separate container, prepare a solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv) in water. Caution: Potassium hydrogen fluoride is corrosive and upon contact with water, can release hydrogen fluoride (HF). Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3]

-

Reaction: Cool the methanolic solution of the boronic acid in an ice bath. Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution with vigorous stirring. A thick white precipitate of the potassium trifluoroborate salt should form.

-

Reaction Completion and Solvent Removal: Allow the reaction to stir for a designated period (typically 15-30 minutes) to ensure complete conversion. After this time, remove the methanol and water under reduced pressure.

-

Azeotropic Drying: To remove residual water, add acetonitrile to the solid residue and evaporate under reduced pressure. Repeat this step two to three times.

-

Isolation and Purification: Suspend the resulting solid in hot acetonitrile. The potassium trifluoroborate salt is sparingly soluble in hot acetonitrile, while any excess KHF₂ is largely insoluble.

-

Filtration: Cool the suspension and collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold acetonitrile and then with diethyl ether.

-

Drying: Dry the purified this compound under high vacuum to obtain a stable, crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Potassium organotrifluoroborates have proven to be exceptional coupling partners in these reactions, offering enhanced stability and ease of handling compared to boronic acids. This compound is particularly valuable for introducing the 2-aminocarbonylphenyl moiety, a common structural motif in biologically active molecules.

The key to the utility of potassium trifluoroborates in Suzuki-Miyaura reactions is their slow, controlled hydrolysis under basic conditions to generate the active boronic acid species in situ. This slow-release mechanism minimizes side reactions such as protodeboronation and homocoupling of the boronic acid, leading to cleaner reactions and higher yields.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.0-1.5 equiv)

-

Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, RuPhos, PPh₃) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)

-

Solvent system (e.g., toluene/water, dioxane/water)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

-

Reaction Setup: To a Schlenk tube, add the aryl halide, this compound, and the base.

-

Inerting the Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Addition of Solvent and Catalyst: Add the solvent system to the reaction mixture. In a separate vial, pre-mix the palladium catalyst and the phosphine ligand, then add this to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon contact.[4]

-

Eye Irritation: May cause serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[4]

-

Harmful if Swallowed: May be harmful if ingested.

Recommended Precautions:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed.

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

-

-

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Avoid contact with skin, eyes, and clothing.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 324. [Link]

-

PubChem. This compound CAS 850623-70-0. National Center for Biotechnology Information. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]

-

Cammidge, A. N., & Creton, I. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9477–9487. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

- 1. This compound | C7H6BF3KNO | CID 44717231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 850623-70-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of Potassium (2-Aminocarbonylphenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and reactivity of potassium (2-aminocarbonylphenyl)trifluoroborate. This organoboron compound holds significant potential in synthetic chemistry, particularly in the realm of drug discovery and development, serving as a stable and versatile building block in cross-coupling reactions.

Introduction: The Significance of Organotrifluoroborates

Organotrifluoroborate salts have emerged as highly valuable reagents in modern organic synthesis.[1] They are prized for their enhanced stability compared to their boronic acid counterparts, being generally crystalline, air-stable, and moisture-tolerant solids.[1] This stability facilitates easier handling, purification, and storage, making them amenable to a wide range of reaction conditions and ideal for applications in high-throughput screening and library synthesis. The trifluoroborate moiety acts as a protecting group for the boronic acid, which can be unmasked in situ under specific reaction conditions, typically hydrolysis, to participate in catalytic cycles.[1]

This compound, with its ortho-aminocarbonyl functionality, presents a unique structural motif. The presence of the amide group in proximity to the trifluoroborate moiety can influence the electronic properties and reactivity of the molecule, offering opportunities for intramolecular interactions and directing group effects in synthetic transformations.

Molecular Structure and Characterization

The definitive molecular structure of this compound is best understood through a combination of spectroscopic and analytical techniques.

Connectivity and Nomenclature

The compound consists of a potassium cation (K⁺) and a (2-aminocarbonylphenyl)trifluoroborate anion ([C₇H₆BF₃NO]⁻). The IUPAC name for this salt is potassium (2-carbamoylphenyl)trifluoroboranuide.

Key Structural Features:

-

A central benzene ring.

-

A trifluoroborate group (-BF₃⁻) attached to one carbon of the benzene ring.

-

An aminocarbonyl (or carbamoyl) group (-C(=O)NH₂) attached to an adjacent carbon on the benzene ring (ortho position).

Below is a two-dimensional representation of the chemical structure.

Caption: 2D structure of this compound.

Spectroscopic Data (Predicted)

-

¹H NMR: The aromatic region would display a complex multiplet pattern for the four protons on the phenyl ring. The two protons of the amide group (-NH₂) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons. The carbon attached to the boron atom is often observed as a broad signal due to quadrupolar relaxation of the boron nucleus. The carbonyl carbon of the amide group would appear at a characteristic downfield shift.

-

¹⁹F NMR: A sharp singlet or a narrow multiplet is expected for the three equivalent fluorine atoms attached to the boron. Coupling to the ¹¹B nucleus may be observed, depending on the relaxation properties of the boron atom.[][3]

-

¹¹B NMR: A broad signal is anticipated, characteristic of a tetracoordinate boron atom in a trifluoroborate salt.

Crystallographic Data

A definitive three-dimensional structure is determined by X-ray crystallography. While a crystal structure for the title compound is not publicly available, related structures of potassium aryltrifluoroborates have been elucidated. These studies typically reveal a tetrahedral geometry around the boron atom and complex coordination of the potassium cation with the fluorine atoms of the trifluoroborate anion and potentially other heteroatoms in the molecule.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of potassium organotrifluoroborates is through the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1]

Precursor Synthesis: 2-Carbamoylphenylboronic Acid

The synthesis of the precursor, 2-carbamoylphenylboronic acid, is a critical first step. While several methods exist for the synthesis of arylboronic acids, a common route involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a trialkyl borate and subsequent hydrolysis.

Conversion to this compound

The conversion of 2-carbamoylphenylboronic acid to its corresponding trifluoroborate salt is a straightforward process.

Experimental Protocol: General Procedure for the Synthesis of Potassium Aryltrifluoroborates

-

Dissolution: The arylboronic acid is dissolved in a suitable solvent, typically methanol or a mixture of methanol and water.

-

Reaction with KHF₂: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) is added to the solution of the boronic acid. An excess of KHF₂ is generally used to drive the reaction to completion.

-

Precipitation: The potassium aryltrifluoroborate salt, being less soluble in the reaction medium, precipitates out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration, washed with a cold solvent (e.g., cold methanol or diethyl ether) to remove any unreacted starting materials and byproducts, and then dried under vacuum.

Caption: General synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a valuable reagent in organic synthesis, primarily due to its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4]

Suzuki-Miyaura Cross-Coupling Reactions

In the presence of a palladium catalyst and a suitable base, organotrifluoroborates couple with a wide variety of organic halides and triflates. The trifluoroborate serves as a stable precursor to the active boronic acid, which is generated in situ.

Sources

Methodological & Application

The Strategic Advantage of Potassium (2-Aminocarbonylphenyl)trifluoroborate in Suzuki-Miyaura Coupling: A Guide for Researchers

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds crucial to pharmaceutical and materials science.[1][2] While boronic acids have traditionally been the workhorses of this transformation, their inherent limitations, such as instability and a propensity for side reactions, have driven the exploration of more robust alternatives.[3] Among these, potassium organotrifluoroborates have emerged as exceptionally stable and versatile coupling partners.[4] This guide provides an in-depth exploration of the application of a specialized organotrifluoroborate, potassium (2-aminocarbonylphenyl)trifluoroborate, in Suzuki-Miyaura coupling, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Ascendancy of Potassium Organotrifluoroborates: A Paradigm Shift in Cross-Coupling

Potassium organotrifluoroborates offer a significant leap forward in Suzuki-Miyaura coupling chemistry due to their remarkable stability and ease of handling.[3][5] Unlike boronic acids, which can be challenging to purify and often have uncertain stoichiometry, organotrifluoroborates are typically crystalline, free-flowing solids that are stable to both air and moisture.[3] This enhanced stability streamlines experimental setup, improves reproducibility, and allows for long-term storage without degradation.[3]

The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to protodeboronation, a common side reaction with boronic acids.[5] This allows for the use of near-stoichiometric amounts of the boron reagent, enhancing the atom economy of the reaction.[3][5]

Mechanistic Nuances: The "Slow Release" Strategy

Despite their stability, potassium organotrifluoroborates are effective nucleophiles in the Suzuki-Miyaura catalytic cycle. The prevailing mechanism suggests that they act as a protected form of the corresponding boronic acid.[6] In the presence of a base and water, the trifluoroborate undergoes slow hydrolysis to generate the active boronic acid species in situ. This "slow release" strategy is advantageous as it maintains a low concentration of the reactive boronic acid throughout the reaction, thereby minimizing undesired side reactions such as oxidative homocoupling.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling with this compound.

The Unique Profile of this compound

The presence of an aminocarbonyl (amide) group at the ortho position of the phenyl ring in this compound introduces specific considerations for its use in Suzuki-Miyaura coupling. The ortho-substituent can exert steric hindrance, potentially slowing down the transmetalation step.[7][8] Furthermore, the amide functionality could, in principle, coordinate to the palladium catalyst, influencing its reactivity.

However, the literature on related ortho-substituted and amide-containing substrates suggests that these couplings can be highly efficient with the appropriate choice of catalyst system. For instance, studies on the coupling of potassium β-trifluoroborato amides have demonstrated successful reactions with a variety of aryl chlorides, highlighting the compatibility of the amide group.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is designed as a robust starting point for the coupling of this compound with a range of aryl and heteroaryl halides. Optimization may be required for particularly challenging substrates.

Materials:

-

This compound

-

Aryl halide (e.g., 4-chloroanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Deionized water

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk tube or equivalent) and magnetic stirrer

Procedure:

-

Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).[3][10]

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.[3]

-

Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.[10]

-

Degassing: Stir the mixture and sparge with argon for 15 minutes to remove any dissolved oxygen.[3]

-

Catalyst Preparation: In a separate vial under a positive pressure of argon, combine palladium(II) acetate (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %).[10]

-

Catalyst Addition: Add the catalyst mixture to the reaction tube under a positive flow of argon.[3]

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.[3][10]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several key parameters. The following table provides a summary of typical conditions and potential optimization strategies.

| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |

| Catalyst | Pd(OAc)₂ (2 mol %) | A common and effective palladium precursor. For challenging substrates, consider using pre-formed catalysts like XPhos-Pd-G2.[7] |

| Ligand | RuPhos (4 mol %) | A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination. Other biarylphosphine ligands like SPhos or XPhos can also be effective.[10] |

| Base | K₂CO₃ (3 equiv.) | A moderately strong base sufficient for many couplings. For less reactive aryl chlorides, a stronger base like Cs₂CO₃ may be beneficial.[7][10] |

| Solvent | Toluene/Water (10:1) | A common biphasic system that facilitates the dissolution of both organic and inorganic reagents. Other solvent systems like THF/water or CPME/water can also be employed.[10] |

| Temperature | 80-100 °C | Sufficient to promote catalytic turnover. Higher temperatures may be required for less reactive electrophiles. |

| Stoichiometry | 1.05 equiv. of trifluoroborate | A slight excess of the trifluoroborate ensures complete consumption of the limiting aryl halide.[3] |

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following workflow provides a systematic approach to troubleshooting common problems in the Suzuki-Miyaura coupling of this compound.

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cross-Coupling Reactions Using Potassium (2-Aminocarbonylphenyl)trifluoroborate

Introduction: The Strategic Advantage of (2-Aminocarbonylphenyl)trifluoroborate in Modern Synthesis

In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, valued for its functional group tolerance and mild reaction conditions.[1] The evolution of this powerful tool has seen the emergence of potassium organotrifluoroborates as superior coupling partners to traditional boronic acids.[2] These crystalline, air- and moisture-stable salts offer enhanced stability, ease of handling, and improved stoichiometry in cross-coupling reactions.[2][3]

This guide focuses on a particularly valuable building block: Potassium (2-aminocarbonylphenyl)trifluoroborate . The presence of the ortho-aminocarbonyl (or carbamoyl) group imparts unique electronic and steric properties, and its hydrogen-bonding capability can influence reaction pathways and molecular conformations. This functional handle also provides a valuable site for further synthetic transformations, making it a strategic choice for the synthesis of complex molecules in medicinal chemistry and materials science.[4]

The strategic incorporation of fluorine-containing moieties, such as the trifluoroborate group, is a widely recognized strategy in drug discovery to enhance metabolic stability, bioavailability, and binding affinity.[5][6][7] The trifluoroborate group serves as a stable precursor to the catalytically active boronic acid, allowing for a slow-release mechanism that can minimize side reactions.[8][9] This document provides a comprehensive overview of the application of this compound in palladium-catalyzed cross-coupling reactions, complete with detailed protocols and mechanistic insights.

Mechanistic Considerations: The Catalytic Cycle of Suzuki-Miyaura Coupling with Aryltrifluoroborates

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates involves a palladium-based catalytic cycle. A key initial step is the hydrolysis of the stable, tetracoordinate trifluoroborate salt to the corresponding trivalent boronic acid, which is the active species in the transmetalation step.[8][9][10]

Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.

-

Hydrolysis of the Trifluoroborate: In the presence of a base and water, the this compound is hydrolyzed to the corresponding (2-aminocarbonylphenyl)boronic acid.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.

Synthesis of this compound

This compound can be readily synthesized from the corresponding commercially available (2-aminocarbonylphenyl)boronic acid. The procedure involves the reaction of the boronic acid with potassium hydrogen fluoride (KHF₂) in a suitable solvent system.

Figure 2: General workflow for the synthesis of this compound.

Protocol for Synthesis:

-

Reagents and Equipment:

-

(2-Aminocarbonylphenyl)boronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Deionized water

-

Round-bottom flask with a magnetic stir bar

-

Buchner funnel and filter paper

-

-

Procedure:

-

In a round-bottom flask, dissolve (2-aminocarbonylphenyl)boronic acid (1.0 eq) in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).

-

Slowly add the KHF₂ solution to the stirred solution of the boronic acid at room temperature.

-

A precipitate should form upon addition. Continue stirring the mixture for 1-2 hours at room temperature.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold methanol and then with diethyl ether.

-

Dry the product under vacuum to obtain this compound as a white, crystalline solid.

-

Application: Suzuki-Miyaura Cross-Coupling with Aryl Halides

This compound is a versatile coupling partner for a wide range of aryl and heteroaryl halides. The following protocol provides a general guideline for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Cross-Coupling:

-

Reagents and Equipment:

-

This compound

-

Aryl halide (bromide or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Phosphine ligand (e.g., RuPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water)

-

Schlenk tube or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a Schlenk tube or microwave vial, add this compound (1.1-1.5 eq), the aryl halide (1.0 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2-3 eq).

-

Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system to the reaction vessel via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Table of Recommended Reaction Conditions:

| Catalyst/Ligand System | Electrophile | Base | Solvent | Temp. (°C) | Typical Yield | Reference |

| Pd(OAc)₂ / RuPhos | Aryl Chlorides | K₂CO₃ | Toluene/H₂O | 100 | Good to Excellent | |

| PdCl₂(dppf) | Aryl Bromides | Cs₂CO₃ | THF/H₂O | 80 | Good to Excellent | [3] |

| Pd(OAc)₂ / XPhos | Heteroaryl Chlorides | Cs₂CO₃ | CPME/H₂O | 85 | Good |

Note: These conditions are general recommendations and may require optimization for specific substrates.

Troubleshooting and Key Considerations

-

Hydrolysis: The hydrolysis of the trifluoroborate to the boronic acid is a critical step. If the reaction is sluggish, ensuring adequate water content in the solvent system and using a suitable base is important.[8][9]

-

Protodeboronation: While organotrifluoroborates are more resistant to protodeboronation than boronic acids, this side reaction can still occur, especially with prolonged reaction times or harsh conditions.

-

Ligand Choice: The choice of phosphine ligand is crucial for successful coupling, particularly with challenging substrates like aryl chlorides. Bulky, electron-rich phosphines such as RuPhos and XPhos are often effective.

-

Inert Atmosphere: Maintaining an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of biaryl compounds containing an ortho-aminocarbonyl moiety. Its stability, ease of handling, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive building block for applications in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize this reagent in their synthetic endeavors.

References

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 835–847.

- Molander, G. A., & Ham, J. (2006).

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012).

- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

- Molander, G. A., & Petrillo, D. E. (2008).

- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

- Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.

- Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic letters, 11(11), 2465–2468.

- Lloyd-Jones, G. C., & Butters, M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(34), 14312–14325.

- Mazzotti, A. R., Campbell, M. G., Tang, P., Murphy, J. M., & Ritter, T. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(38), 14012–14015.

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]...

- Menaa, F., Menaa, B., & Sharts, O. N. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. Journal of Cancer Science & Therapy, 5(4), 1-4.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Carrow, B. P., & Nozaki, K. (2014). Transition-Metal-Catalyzed Functionalization of C–F Bonds. Chemical Reviews, 114(4), 2139-2180.

- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518.

- Molander, G. A., & Ito, T. (2001).

- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747.

- Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.

- Molander, G. A., & Yun, C. S. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 67(24), 8416–8423.

- Molander, G. A., & Luciana, A. C. (2005). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 70(10), 3950–3956.

- Salter, R. (2013). The role of fluorine in medicinal chemistry. Progress in medicinal chemistry, 52, 1-33.

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.

- Kirk, K. L. (2008). Fluorination in medicinal chemistry: methods, strategies, and recent developments. Organic process research & development, 12(2), 305-321.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Smart, B. E. (2001). Fluorine substituent effects (on reactivities of carbocations, carbanions, free radicals and biradicals). Journal of fluorine chemistry, 109(1), 3-15.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.

- Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of logs and probes for biological systems. Chemical Society Reviews, 45(20), 5640-5654.

- Berger, R., Resnati, G., Metrangolo, P., Weber, E., & Hulliger, J. (2011). Organic fluorine compounds: a great opportunity for enhanced materials properties. Chemical Society Reviews, 40(7), 3496-3508.

Sources

- 1. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium(III)-catalyzed fluorination of arylboronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Potassium Trifluoroborates as Superior Reagents in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Limitations of Traditional Organoboron Reagents

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] For years, boronic acids and their ester derivatives have been the primary organoboron nucleophiles used in these transformations.[2] However, these reagents possess inherent limitations that can impede synthetic efficiency, reproducibility, and scalability.[2][3] Boronic acids are often challenging to purify, can have uncertain stoichiometry due to the formation of cyclic boroxine anhydrides, and many, especially heteroarylboronic acids, are susceptible to protodeboronation, a process that cleaves the crucial carbon-boron bond.[3][4][5]

Potassium organotrifluoroborates ([R-BF₃]K) have emerged as a superior class of reagents that effectively address these challenges.[6] These crystalline, tetracoordinate boron "ate" complexes are generally stable to air and moisture, can be stored indefinitely at room temperature without special precautions, and are easily handled.[1][7][8] Their enhanced stability stems from the tetracoordinate nature of the boron atom, which masks the inherent reactivity of the C-B bond.[1] This robustness translates into more reliable and reproducible cross-coupling reactions, often leading to higher yields, particularly with substrates that are problematic as boronic acids.[3][9]

This guide provides a comprehensive overview of the application of potassium trifluoroborates in palladium-catalyzed reactions, focusing on the mechanistic principles, practical advantages, and detailed protocols to empower researchers in their synthetic endeavors.

The Trifluoroborate Advantage: A Comparative Overview

The practical benefits of using potassium trifluoroborates over traditional boronic acids are significant, especially in the context of complex molecule synthesis and drug development where reliability is paramount.

| Feature | Boronic Acids / Esters | Potassium Trifluoroborates |

| Stability | Often unstable to air and moisture; prone to protodeboronation and boroxine formation.[3][5] | Crystalline solids, generally stable to air and moisture for extended periods.[2][7] |

| Handling & Stoichiometry | Can be difficult to purify (waxy solids); stoichiometry can be uncertain.[2][5] | Easily purified by recrystallization; well-defined, monomeric solids.[4] |

| Reaction Reproducibility | Inconsistent yields due to reagent degradation.[3] | Higher reproducibility and more consistent yields.[3] |

| Substrate Scope | Challenging for many electron-deficient or unstable (hetero)aryl systems.[4] | Excellent coupling partners for a wide array of substrates, including difficult heteroaromatics.[5][10] |

| Functional Group Tolerance | The C-B bond is sensitive to various reagents, especially oxidants.[11] | The trifluoroborate moiety is remarkably stable to a wide range of reaction conditions, including strong oxidation.[2][11] |

Mechanistic Insights: The Role of Trifluoroborates in the Catalytic Cycle

While exceptionally stable, potassium trifluoroborates require activation to participate in the Suzuki-Miyaura catalytic cycle. The currently accepted mechanism involves a base-mediated hydrolysis of the trifluoroborate to the corresponding boronic acid in situ.[12][13] This "slow release" of the active boronic acid can be advantageous, as it keeps the concentration of the unstable boronic acid low throughout the reaction, minimizing side reactions like protodeboronation and oxidative homocoupling.[13]

The overall catalytic cycle can be visualized as follows:

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction using potassium organotrifluoroborates.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (Ar-X) bond to form a Pd(II) complex.

-

Activation: The potassium organotrifluoroborate ([R-BF₃]K) is hydrolyzed by a base in the presence of water to generate the corresponding organoboronic acid (R-B(OH)₂).[12][13]

-

Transmetalation: The organic group (R) is transferred from the boronic acid to the palladium center, displacing the halide (X).

-

Reductive Elimination: The two organic groups (Ar and R) are coupled, forming the desired product (Ar-R) and regenerating the Pd(0) catalyst.

Experimental Protocols

Synthesis of Potassium Organotrifluoroborates from Boronic Acids

This protocol provides a general and efficient method for converting commercially available or synthesized boronic acids into their corresponding stable trifluoroborate salts.[4][8]

Materials:

-

Organoboronic acid (1.0 equiv)

-

Methanol (MeOH)

-

Potassium hydrogen fluoride (KHF₂) (3.0 equiv)

-

Water (H₂O)

-

Acetone

Procedure:

-

In a suitable flask (Nalgene® is recommended to prevent etching by HF), dissolve or suspend the organoboronic acid (1.0 equiv) in methanol.[8]

-

Cool the mixture to 0-5 °C using an ice bath.

-

In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv). Caution: KHF₂ is corrosive and releases HF in the presence of water; handle with appropriate personal protective equipment.[8]

-

Slowly add the KHF₂ solution to the cooled boronic acid mixture. A thick white precipitate will typically form.[8]

-

Stir the resulting slurry at room temperature for 1-2 hours.

-

Remove the methanol under reduced pressure.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid sequentially with cold water and then acetone to remove impurities.

-

Dry the resulting crystalline solid under vacuum to yield the pure potassium organotrifluoroborate. The product can be stored indefinitely at room temperature.[1][7]

General Protocol for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides

This protocol is a robust starting point for the cross-coupling of various aryl and heteroaryl systems. Optimization of the ligand, base, and solvent may be required for specific substrate combinations.[14][15]

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials & Equipment:

-

Potassium organotrifluoroborate (1.0-1.1 equiv)

-

Aryl or heteroaryl halide/pseudohalide (1.0 equiv)

-

Palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol %)[1][4]

-

Phosphine ligand (e.g., RuPhos, SPhos, PPh₃) (2-10 mol %)[10][14]

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, Ethanol)[4][10][14]

-

Deionized water

-

Schlenk tube or microwave vial

-

Magnetic stir bar and stir plate/heating block

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl chloride (e.g., 0.5 mmol, 1.0 equiv), potassium organotrifluoroborate (e.g., 0.525 mmol, 1.05 equiv), and base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).[14][15]

-

Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[14]

-

In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol %) and ligand (e.g., RuPhos, 0.02 mmol, 4 mol %).[14][15]

-

To the reaction vessel, add the anhydrous organic solvent (e.g., Toluene, 5 mL) and deionized water (e.g., 0.5 mL) via syringe.[14][15]

-

Stir the mixture and sparge with the inert gas for 10-15 minutes to ensure deoxygenation.

-

Add the catalyst/ligand mixture to the reaction vessel under a positive pressure of the inert gas.[14]

-

Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).[14][15]

-

Monitor the reaction's progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water.

-